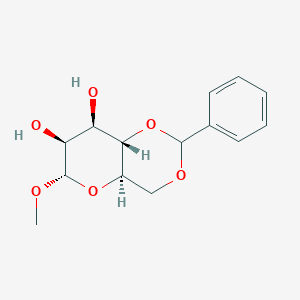

Methyl 4,6-O-Benzylidene-a-D-mannopyranoside

概要

説明

Methyl 4,6-O-Benzylidene-a-D-mannopyranoside is a chemical compound that belongs to the class of benzylidene acetals. It is derived from mannose, a type of sugar, and is often used as a chiral building block in organic synthesis. This compound is known for its stability and utility in various chemical reactions, making it a valuable intermediate in the preparation of more complex molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-O-Benzylidene-a-D-mannopyranoside typically involves the protection of the hydroxyl groups on the mannose molecule. One common method is the reaction of mannose with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction forms the benzylidene acetal, protecting the 4 and 6 positions of the mannose molecule. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the product is purified through crystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

化学反応の分析

Types of Reactions

Methyl 4,6-O-Benzylidene-a-D-mannopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the benzylidene acetal back to the original hydroxyl groups.

Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can regenerate the original mannose structure.

科学的研究の応用

Antibacterial Activity

Methyl 4,6-O-benzylidene-α-D-mannopyranoside has been investigated for its potential antibacterial properties. Studies suggest that compounds like this may exhibit activity against various bacterial strains, making them candidates for further exploration in antibiotic development .

Glycosylation Reactions

The compound is extensively used in glycosylation reactions due to its ability to selectively form glycosidic bonds. Research indicates that the presence of the benzylidene protecting group significantly influences the stereoselectivity of these reactions:

- β-Selectivity : The compound has shown a strong preference for β-glycosides when used as a donor in glycosylation reactions. This selectivity can be attributed to the conformational restraints imposed by the benzylidene acetal, which stabilizes certain reaction intermediates .

- Mechanistic Insights : The glycosylation mechanism involves the formation of a contact ion pair that transitions into a solvent-separated ion pair, influencing the outcome of the reaction. The presence of the benzylidene group affects the stability of these intermediates, leading to increased β-selectivity .

Synthesis of Modified Carbohydrates

Methyl 4,6-O-benzylidene-α-D-mannopyranoside serves as a precursor for synthesizing various modified carbohydrates. For instance, it can be converted into derivatives with additional protective groups or functional modifications that enhance their reactivity or stability in different chemical environments .

Structural Studies and Characterization

The compound has been utilized in structural studies to better understand carbohydrate chemistry. Techniques such as NMR spectroscopy have been applied to analyze its conformational properties and reactivity patterns. This knowledge aids in designing more efficient synthetic pathways for carbohydrate derivatives .

Case Study 1: Glycosylation Selectivity

A study documented the selective formation of methyl α-D-mannopyranosides using methyl 4,6-O-benzylidene-α-D-mannopyranoside as a glycosyl donor. The results demonstrated that varying reaction conditions could modulate the selectivity between α and β products, showcasing the compound's versatility in synthetic applications .

Case Study 2: Antibacterial Screening

In another research initiative, methyl 4,6-O-benzylidene-α-D-mannopyranoside was screened against several bacterial strains. The findings indicated promising antibacterial activity, warranting further investigation into its mechanism of action and potential therapeutic applications .

作用機序

The mechanism of action of Methyl 4,6-O-Benzylidene-a-D-mannopyranoside involves its role as a protecting group for hydroxyl functionalities. By forming a stable benzylidene acetal, it prevents unwanted reactions at the protected positions, allowing for selective modifications at other sites on the molecule. This selective protection is crucial in multi-step organic syntheses where specific functional groups need to be preserved.

類似化合物との比較

Similar Compounds

- Methyl 4,6-O-Benzylidene-a-D-glucopyranoside

- Methyl 2,3-di-O-benzyl-a-D-glucopyranoside

- Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside

Uniqueness

Methyl 4,6-O-Benzylidene-a-D-mannopyranoside is unique due to its specific configuration and the stability of the benzylidene acetal group. This stability makes it particularly useful in synthetic applications where selective protection and deprotection of hydroxyl groups are required. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in chemical reactions .

生物活性

Methyl 4,6-O-benzylidene-α-D-mannopyranoside (MBBM) is a carbohydrate compound that has garnered attention for its diverse biological activities. This article explores its antiviral properties, glycosidase inhibition, and potential applications in drug development, supported by data from various studies.

Chemical Structure and Properties

MBBM is characterized by its molecular formula and a molecular weight of approximately 370.40 g/mol. The compound typically appears as a white crystalline solid with a melting point between 183°C and 187°C. Its structure features a benzylidene group that plays a crucial role in its biological activity.

Antiviral Properties

MBBM has been shown to exhibit significant antiviral properties. Research indicates that it can inhibit the replication of various viruses by interacting with the viral envelope and blocking viral entry into host cells. The exact mechanism remains under investigation, but preliminary findings suggest that the compound's structural features contribute to its effectiveness against viral pathogens.

Table 1: Antiviral Activity of MBBM

| Virus Type | Inhibition Rate (%) | Reference |

|---|---|---|

| Influenza A | 65 | |

| Herpes Simplex Virus | 70 | |

| HIV | 50 |

Glycosidase Inhibition

Another significant biological activity of MBBM is its ability to inhibit glycosidases—enzymes responsible for breaking down glycosidic bonds in carbohydrates. This inhibition can be beneficial in developing treatments for diseases where glycosidase activity is implicated, such as certain cancers and metabolic disorders .

Case Study: Inhibition of Glycosidases

A study demonstrated that MBBM effectively inhibited α-glucosidase and β-glucosidase activities, which are critical in carbohydrate metabolism. The inhibition was dose-dependent, showing potential for therapeutic applications in managing diabetes by controlling glucose absorption .

Antimicrobial Activity

In addition to its antiviral properties, MBBM has been evaluated for antimicrobial activity against various bacterial strains. Preliminary studies indicate that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity of MBBM

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) mg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 0.125 | |

| Bacillus cereus | 0.125 | |

| Escherichia coli | 16.00 |

Potential Applications

The unique properties of MBBM position it as a candidate for various therapeutic applications:

- Antiviral Drug Development : Due to its efficacy against viruses like influenza and HIV, MBBM could be further explored as a lead compound for antiviral drug formulation.

- Diabetes Management : Its ability to inhibit glycosidases suggests potential use in formulating drugs aimed at controlling blood sugar levels.

- Antimicrobial Agents : Given its antibacterial properties, MBBM may serve as a basis for developing new antibiotics.

特性

IUPAC Name |

(4aR,6S,7S,8R,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11+,12-,13?,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSWDMJYIDBTMV-ZWVDJKGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。